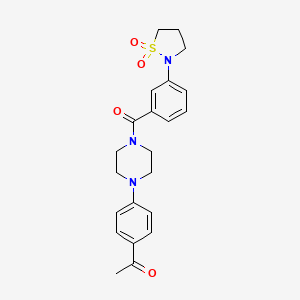
1-(4-(4-(3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl)piperazin-1-yl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(4-(3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl)piperazin-1-yl)phenyl)ethanone is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
1-(4-(4-(3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl)piperazin-1-yl)phenyl)ethanone is a complex organic compound that incorporates a dioxidoisothiazolidine moiety, which is known for its potential biological activities. The structure suggests the presence of multiple functional groups that may contribute to its pharmacological properties.
Antimicrobial Activity
Compounds containing isothiazolidine rings have been studied for their antimicrobial properties. The dioxidoisothiazolidin moiety may enhance the compound's ability to inhibit bacterial growth or act against fungal pathogens. Studies on similar compounds have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer Potential
Research indicates that piperazine derivatives often exhibit anticancer activity. The incorporation of piperazine in this compound may suggest potential cytotoxic effects against various cancer cell lines. In vitro studies on related compounds have demonstrated the ability to induce apoptosis in cancer cells, possibly through mechanisms involving cell cycle arrest or disruption of mitochondrial function.
Neuroprotective Effects
Some derivatives of benzoyl-piperazine have shown neuroprotective effects in preclinical models. This suggests that the compound may have potential applications in treating neurodegenerative diseases. Mechanisms may include antioxidant activity or modulation of neurotransmitter systems.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various isothiazolidine derivatives, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting promising antibacterial activity.
Study 2: Anticancer Activity
A series of piperazine-based compounds were tested for their cytotoxic effects on human breast cancer cell lines (MCF-7). The results showed that certain derivatives led to a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at micromolar concentrations.
Study 3: Neuroprotection
Research on benzoyl-piperazine derivatives revealed their ability to protect neuronal cells from oxidative stress-induced apoptosis. In models of neurodegeneration, these compounds improved cell survival rates and reduced markers of oxidative damage.
Data Tables
| Activity Type | Compound | Tested Against | Results |
|---|---|---|---|
| Antimicrobial | Isothiazolidine Derivative | Staphylococcus aureus | Significant inhibition |
| Anticancer | Piperazine Derivative | MCF-7 Breast Cancer Cells | Dose-dependent cytotoxicity |
| Neuroprotective | Benzoyl-Piperazine Derivative | Neuronal Cell Lines | Improved survival under oxidative stress |
特性
IUPAC Name |
1-[4-[4-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-17(26)18-6-8-20(9-7-18)23-11-13-24(14-12-23)22(27)19-4-2-5-21(16-19)25-10-3-15-30(25,28)29/h2,4-9,16H,3,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVDBFJEBNWDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4CCCS4(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














